BenchChemオンラインストアへようこそ!

4-Chloromethyl-N-thiazol-2-yl-benzamide

Thymidylate synthase Enzyme inhibition Anticancer target

4-Chloromethyl-N-thiazol-2-yl-benzamide (CAS 916791-23-6) is a small-molecule benzamide derivative bearing a reactive 4-chloromethyl substituent on the phenyl ring and an N-linked thiazole heterocycle. It belongs to the N-(thiazol-2-yl)-benzamide chemotype, which has been exploited across multiple therapeutic target classes including glucokinase activation, adenosine A2A receptor antagonism, zinc-activated channel (ZAC) modulation, and kinase inhibition.

Molecular Formula C11H9ClN2OS
Molecular Weight 252.72 g/mol
CAS No. 916791-23-6
Cat. No. B3302446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromethyl-N-thiazol-2-yl-benzamide
CAS916791-23-6
Molecular FormulaC11H9ClN2OS
Molecular Weight252.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)C(=O)NC2=NC=CS2
InChIInChI=1S/C11H9ClN2OS/c12-7-8-1-3-9(4-2-8)10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15)
InChIKeyVQPFFEKOMRDCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloromethyl-N-thiazol-2-yl-benzamide (CAS 916791-23-6): Baseline Identity and Scientific Context for Informed Procurement


4-Chloromethyl-N-thiazol-2-yl-benzamide (CAS 916791-23-6) is a small-molecule benzamide derivative bearing a reactive 4-chloromethyl substituent on the phenyl ring and an N-linked thiazole heterocycle . It belongs to the N-(thiazol-2-yl)-benzamide chemotype, which has been exploited across multiple therapeutic target classes including glucokinase activation, adenosine A2A receptor antagonism, zinc-activated channel (ZAC) modulation, and kinase inhibition [1]. The compound serves a dual role: as a pharmacological probe with documented nanomolar inhibition of human thymidylate synthase (Ki = 4 nM) [2], and as a versatile synthetic intermediate whose chloromethyl group enables late-stage diversification via nucleophilic substitution or cross-coupling .

Why Interchanging 4-Chloromethyl-N-thiazol-2-yl-benzamide with Generic N-Thiazolyl-Benzamide Analogs Carries Scientific Risk


The N-(thiazol-2-yl)-benzamide scaffold is not a uniform pharmacophore; subtle changes to the benzamide substitution pattern produce profound shifts in target engagement, potency, and downstream applicability. The 4-chloromethyl group on the target compound is not merely a passive substituent—it introduces a reactive electrophilic handle that is absent in the common 4-chloro, 4-methyl, 4-amino, 4-fluoro, or 4-trifluoromethyl congeners [1]. This chloromethyl moiety enables covalent probe design, PROTAC linker attachment, and further synthetic elaboration (e.g., to amines, thioethers, or triazoles) that is structurally impossible with non-halomethyl analogs [1]. Moreover, the 4-position substitution directly dictates binding pocket compatibility: the target compound's 4 nM Ki at human thymidylate synthase exceeds the potency of many comparative N-thiazolyl-benzamides lacking this specific substitution, though head-to-head data remain limited [2]. Substituting a 4-chloro or 4-methyl analog forfeits both the covalent functionalization capacity and the documented target engagement profile, making simple interchange scientifically unjustifiable without confirmatory re-screening.

Quantitative Differentiation Evidence for 4-Chloromethyl-N-thiazol-2-yl-benzamide (CAS 916791-23-6) Against Closest Analogs


Nanomolar Human Thymidylate Synthase (TS) Inhibition: Potency Benchmark vs. In-Class Benzamide Scaffolds

4-Chloromethyl-N-thiazol-2-yl-benzamide exhibits a Ki of 4 nM against purified recombinant human thymidylate synthase (TS), as deposited in the ChEMBL database (CHEMBL811584) and originally reported in the context of antifolate drug discovery [1]. This sub-nanomolar binding affinity places it among the more potent TS inhibitors within the broader class of benzamide-based antifolates. For context, the canonical antifolate raltitrexed (a quinazoline-based TS inhibitor) achieves Ki values in the low nanomolar range (approximately 1–10 nM depending on assay format), indicating that the target compound operates in a comparable potency band despite its structurally simpler benzamide-thiazole architecture [2]. Critically, the 4-chloromethyl substituent differentiates this compound from the 4-chloro analog (CAS 79146-99-9), for which no comparable TS inhibition data have been reported, and from the 4-amino analog (IC50 = 6 nM at A2A receptor, but not TS-active), demonstrating target selectivity tied to substitution . Note: Direct head-to-head TS inhibition data for the 4-chloro, 4-methyl, or 4-CF3 analogs in the identical assay format are not publicly available at the time of this analysis; the potency comparison against raltitrexed is cross-study comparable, and the differentiation from the 4-amino and 4-chloro analogs is class-level inference.

Thymidylate synthase Enzyme inhibition Anticancer target

Reactive Chloromethyl Handle: Synthetic Diversification Capacity Absent in 4-H, 4-Cl, 4-CH3, and 4-CF3 Analogs

The defining structural differentiator of 4-chloromethyl-N-thiazol-2-yl-benzamide is the benzylic –CH2Cl group, which serves as a labile electrophilic site for SN2-type nucleophilic displacement by amines, thiols, alkoxides, or azide ions . This reactivity has been directly exploited in the synthesis of thiouracil-benzothiazole hybrids, where N-(benzo[d]thiazol-2-yl)-4-(chloromethyl)-benzamide was used as the key intermediate for diversification via the chloromethyl arm [1]. In contrast, the 4-chloro analog (CAS 79146-99-9) carries an aryl chloride substituent that is inert under typical SN2 conditions, while the 4-methyl analog (no reactive functional group), the 4-amino analog (nucleophilic rather than electrophilic at the 4-position), and the 4-trifluoromethyl analog (metabolically stable but synthetically inert) all lack this transformative capacity . This enables applications—PROTAC linker conjugation, affinity probe tethering, bioconjugation—that are chemically inaccessible to the non-chloromethyl comparators.

PROTAC linker chemistry Nucleophilic substitution Covalent probe design

Selectivity Profile Differentiation: TS Inhibition vs. A2A Antagonism Dictates Application-Specific Compound Selection

A critical procurement consideration is the divergent target engagement profiles within the N-(thiazol-2-yl)-benzamide family. The target compound has documented nanomolar activity at human thymidylate synthase (Ki = 4 nM) [1], whereas the literature-enriched analog 4-amino-N-thiazol-2-yl-benzamide shows high affinity for the adenosine A2A receptor (IC50 = 6 nM) with no reported TS activity . These orthogonal selectivity profiles mean that the two compounds are not interchangeable: experiments designed to interrogate folate metabolism or TS-dependent cell proliferation require the chloromethyl compound, while neuroscience applications targeting adenosine signaling would favor the 4-amino analog. The broader class-level SAR from the ZAC antagonist publication demonstrates that even minor benzamide substitution changes (e.g., 3-fluoro vs. 4-chloromethyl) can shift IC50 values by an order of magnitude at the same target (IC50 range across 61 analogs: 1–30 µM at ZAC) [2], underscoring that potency cannot be assumed to transfer between analogs.

Target selectivity Adenosine A2A receptor Off-target profiling

Physicochemical and Supplier-Grade Differentiation: Purity Benchmarks for Reproducible Research

Commercially available 4-chloromethyl-N-thiazol-2-yl-benzamide (CAS 916791-23-6) is typically supplied at ≥95% purity, with specific vendors offering ≥97% and ≥98% grades . The compound has a molecular weight of 252.72 g/mol (C11H9ClN2OS) and a calculated density of 1.414 g/cm³ . In contrast, the widely available 4-chloro-N-(thiazol-2-yl)benzamide (CAS 79146-99-9, MW 238.69) is a structurally simpler, lower-cost analog, but its purity specifications and batch-to-batch consistency for research-grade applications are less uniformly documented across suppliers . For research programs requiring traceable analytical characterization (NMR, HPLC, MS) and defined purity thresholds for reproducible dose-response assays, the target compound's well-characterized identity and multiple supplier options with ≥97% purity provide a procurement advantage over less rigorously characterized analogs.

Compound purity Quality control Reproducibility

Evidence-Backed Application Scenarios for 4-Chloromethyl-N-thiazol-2-yl-benzamide (CAS 916791-23-6)


Thymidylate Synthase-Targeted Anticancer Drug Discovery and Antifolate Screening

With a documented Ki of 4 nM against human thymidylate synthase (TS), 4-chloromethyl-N-thiazol-2-yl-benzamide serves as a validated starting point or reference compound for TS inhibition screening campaigns in anticancer drug discovery [1]. The compound's potency is comparable to the clinical antifolate raltitrexed and supports its use in biochemical TS assays, cell-based proliferation studies in TS-dependent cancer lines (e.g., colorectal, breast), and structural biology efforts (co-crystallization or docking studies) targeting the TS active site [1][2].

Synthetic Intermediary for Covalent Probe and PROTAC Linker Chemistry

The reactive benzylic chloromethyl group enables the compound to function as a modular building block for generating diverse chemical libraries via nucleophilic substitution . This has been directly demonstrated in the synthesis of benzothiazole-thiouracil hybrid compounds for antibacterial screening [3]. The same reactivity profile supports PROTAC linker attachment (via amine or thiol displacement of chloride) and the preparation of affinity-based chemical probes for target identification studies—applications that are chemically precluded for the 4-chloro, 4-methyl, and 4-trifluoromethyl analogs .

Selectivity Profiling Across the N-Thiazolyl-Benzamide Chemotype Family

The orthogonal target engagement profiles within the N-(thiazol-2-yl)-benzamide family—TS inhibition (this compound, Ki 4 nM) vs. A2A antagonism (4-amino analog, IC50 6 nM) vs. ZAC channel modulation (analogs with IC50 values of 1–30 µM)—make the chloromethyl compound an essential inclusion in chemotype-wide selectivity panels [4]. Including this compound in multi-target screening decks enables identification of substitution-dependent target switching and off-target liabilities that would be missed if only the 4-amino or 4-chloro analogs were procured [5].

Antifolate Mechanism-of-Action Studies Requiring High-Purity Reference Standards

For academic and industrial laboratories conducting mechanism-of-action studies on antifolate drug candidates, the availability of 4-chloromethyl-N-thiazol-2-yl-benzamide at ≥97% purity with documented analytical characterization supports its use as a quantitative reference standard . Its defined TS inhibition constant enables normalization of assay performance across batches and laboratories, contributing to data reproducibility in multicenter studies [1].

Quote Request

Request a Quote for 4-Chloromethyl-N-thiazol-2-yl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.